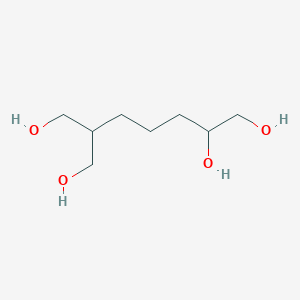
6-(Hydroxymethyl)heptane-1,2,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)heptane-1,2,7-triol is a trihydroxy alcohol with the molecular formula C8H18O4. This compound is characterized by the presence of three hydroxyl groups (-OH) attached to a heptane backbone, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)heptane-1,2,7-triol typically involves the reduction of corresponding aldehydes or ketones. One common method is the catalytic hydrogenation of 6-(hydroxymethyl)heptane-1,2,7-trione using a suitable catalyst such as Raney nickel under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the hydrogenation of 6-(hydroxymethyl)heptane-1,2,7-trione in the presence of a hydrogenation catalyst. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)heptane-1,2,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(formyl)heptane-1,2,7-triol.
Reduction: Formation of heptane-1,2,7-triol.
Substitution: Formation of 6-(halomethyl)heptane-1,2,7-triol.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)heptane-1,2,7-triol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)heptane-1,2,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,6-Hexanetriol: A trihydroxy alcohol with a shorter carbon chain, used as a substitute for glycerol in various applications.
Glycerol: A simple trihydroxy alcohol widely used in pharmaceuticals, cosmetics, and food industries.
Uniqueness
6-(Hydroxymethyl)heptane-1,2,7-triol is unique due to its longer carbon chain and the presence of a hydroxymethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in specific applications where other trihydroxy alcohols may not be suitable .
Propiedades
Número CAS |
83532-84-7 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)heptane-1,2,7-triol |
InChI |
InChI=1S/C8H18O4/c9-4-7(5-10)2-1-3-8(12)6-11/h7-12H,1-6H2 |
Clave InChI |
ASRBRLVVGPWZDP-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CO)CO)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



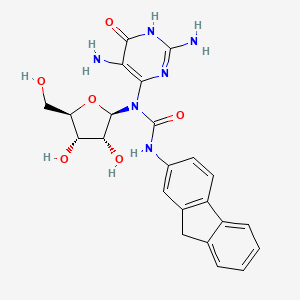
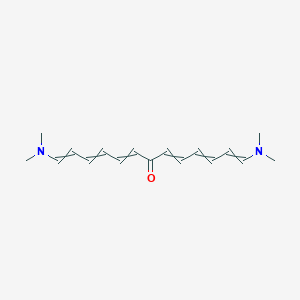
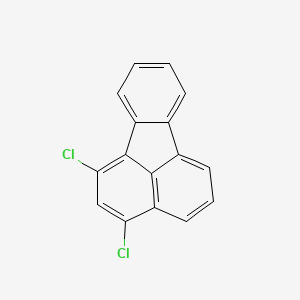
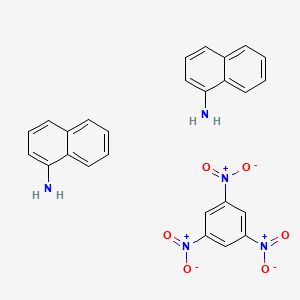


![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
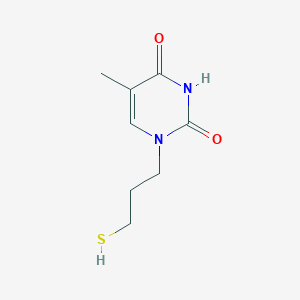
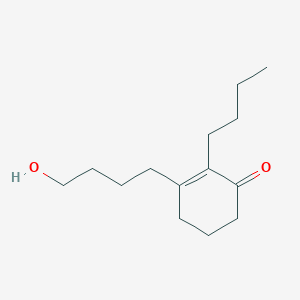
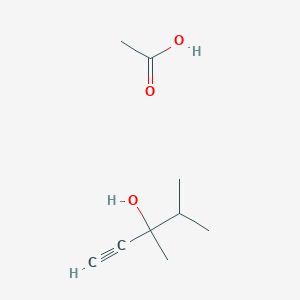

![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
